An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅Cl₂N₃S |
| Molecular Weight | 246.11 g/mol |
| Melting Point | 240-242 °C |
| Appearance | Crystalline solid |
| Water Solubility | 4.3 µg/mL |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is typically achieved through the cyclization of a thiosemicarbazide derivative of 2,4-dichlorobenzoic acid. Two common and effective protocols are detailed below.
Experimental Protocol 1: Acid-Catalyzed Cyclization
This method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a strong acid.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Thiosemicarbazide
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Pyridine
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Concentrated Sulfuric Acid
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Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ice
Procedure:
-
Formation of N-(2,4-dichlorobenzoyl)thiosemicarbazide: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a minimal amount of cold pyridine. Slowly add 2,4-dichlorobenzoyl chloride (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 2-3 hours at room temperature.
-
Precipitation and Filtration: Pour the reaction mixture into ice-cold water. The crude N-(2,4-dichlorobenzoyl)thiosemicarbazide will precipitate. Filter the solid, wash with cold water, and dry.
-
Cyclization: To the dried intermediate, add concentrated sulfuric acid (5-10 volumes) slowly in an ice bath. Allow the mixture to stir at room temperature for 1-2 hours, then carefully heat to 60-70 °C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to yield pure 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.
Experimental Protocol 2: Solid-State Synthesis using Phosphorus Pentachloride
This method offers a solvent-free approach to the synthesis.
Materials:
-
2,4-Dichlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
Sodium carbonate solution (5%)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Mixing of Reactants: In a dry mortar, combine 2,4-dichlorobenzoic acid (1.0 eq), thiosemicarbazide (1.0 eq), and phosphorus pentachloride (1.1 eq).
-
Grinding: Grind the mixture thoroughly at room temperature for 15-20 minutes. The reaction is typically exothermic.
-
Neutralization and Precipitation: Add a 5% sodium carbonate solution to the reaction mixture until the pH reaches 8-9. A solid precipitate will form.
-
Filtration and Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a DMF/water mixture to obtain pure 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.
Characterization Data
While specific experimental spectra for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine are not widely published, the following tables summarize the expected and reported characterization data based on analogous compounds and spectroscopic principles.
FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| ~1620 | C=N stretching (thiadiazole ring) |
| ~1590, 1470 | Aromatic C=C stretching |
| ~1550 | N-H bending |
| ~1250 | C-N stretching |
| ~870, 820 | C-Cl stretching |
| ~700 | C-S stretching |
¹H NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H |
| ~7.6-7.7 | dd | 1H | Aromatic H |
| ~7.4-7.5 | d | 1H | Aromatic H |
| ~7.3 | s (broad) | 2H | -NH₂ |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (Thiadiazole ring, C-NH₂) |
| ~155 | C5 (Thiadiazole ring, C-Aryl) |
| ~135-127 | Aromatic Carbons |
Experimental Workflow
The general workflow for the synthesis and characterization of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is depicted below.
Synthesis and Characterization Workflow
Biological Activity and Signaling Pathway
Derivatives of 2-amino-1,3,4-thiadiazole are recognized for their potential as anticancer agents.[1][2] One of the key mechanisms underlying their activity is the inhibition of critical cell signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is often dysregulated in cancer.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
The diagram below illustrates the putative mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine in cancer cells, targeting the ERK signaling cascade.
Inhibition of the ERK Signaling Pathway
Conclusion
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a synthetically accessible compound with significant potential for further investigation in drug discovery, particularly in the development of novel anticancer agents. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and related 1,3,4-thiadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
